N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine
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Description
N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H21N3O and its molecular weight is 319.408. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
Research indicates that derivatives of pyrimidin-amine compounds, such as those synthesized from 4-methoxy-N, N-dimethyl-6-(phenylthio)pyrimidin-2-amine, exhibit significant antifungal effects against various types of fungi, including Aspergillus terreus and Aspergillus niger. These compounds have been identified as potential antifungal agents, suggesting a similar application for N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine derivatives (Jafar et al., 2017).
Anticancer Activity
Microwave-assisted synthesis has been employed to generate analogs of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine, showing potent bioisosteric potential compared to MPC-6827, a known anticancer agent. These derivatives have demonstrated inhibitory effects on human colorectal cancer cell proliferation, suggesting a path for the development of anticancer drugs from pyrimidin-amine derivatives (Loidreau et al., 2020).
Structural and Electronic Studies
The crystal structure and DFT studies of pyrimidin-amine derivatives, such as 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, have provided insights into their molecular conformation, hydrogen bonding, and electronic properties. These studies contribute to understanding the reactivity and potential biological activity of these compounds, underscoring their importance in pharmaceutical and material sciences (Murugavel et al., 2014).
Corrosion Inhibition
Pyrimidine derivatives have been identified as effective corrosion inhibitors for metals in acidic environments. Studies on similar pyrimidin-amine compounds suggest potential applications in protecting industrial materials against corrosion, highlighting an interesting avenue for the application of this compound derivatives in material science (Yadav et al., 2015).
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-13-6-5-7-16(10-13)17-12-20(22-15(3)21-17)23-18-11-14(2)8-9-19(18)24-4/h5-12H,1-4H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMCDDKNQRGCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)C)NC3=C(C=CC(=C3)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.